molecular formula C18H27BClNO2 B071818 (R)-BoroPhe-(+)-Pinanediol CAS No. 178455-03-3

(R)-BoroPhe-(+)-Pinanediol

Cat. No. B071818
M. Wt: 335.7 g/mol
InChI Key: CXRPMGWYFYLFMY-SKAYQWHWSA-N
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Description

(R)-BoroPhe-(+)-Pinanediol is a chiral boronic ester, widely utilized in the field of organic synthesis for its role in creating stereoselectively enriched products. Its significance lies in its application in the synthesis of various organic molecules, leveraging its chiral properties to impart desired stereochemistry to the resulting compounds.

Synthesis Analysis

The synthesis of chiral boronic esters like (R)-BoroPhe-(+)-Pinanediol involves enantioselective methodologies. A notable method is the use of (-)-sparteine-mediated lithiation, followed by the addition of boronic acids, yielding boroproline derivatives with high enantioselectivity (Batsanov et al., 2007). This process highlights the importance of chiral auxiliaries and ligands in achieving high stereochemical control.

Molecular Structure Analysis

The molecular structure of (R)-BoroPhe-(+)-Pinanediol and its derivatives is characterized by the presence of a boronic ester group attached to a chiral center, allowing for a range of stereoselective reactions. Studies on pinanediol-boronic acid ester formation in aqueous media reveal the stability and structure of trigonal and tetrahedral boronate esters, shedding light on their relative stabilities and reactivities (Martínez-Aguirre et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving (R)-BoroPhe-(+)-Pinanediol focus on its utility in forming boronate complexes and subsequent transformations. The compound's ability to participate in enantioselective synthesis is exemplified by the Matteson homologation procedure, which allows for the insertion of various groups into the boronic ester framework with high diastereoselectivity, expanding the compound's utility in asymmetric synthesis (Brown & Rangaishenvi, 1988).

Scientific Research Applications

Asymmetric Synthesis and Catalysis

The use of pinanediol and related compounds in asymmetric synthesis is highlighted by their role in the enantioselective synthesis of boroproline, showcasing a method where (-)-sparteine-mediated lithiation of N-Boc-pyrrolidine affords N-Boc-aminoboronic acid with high enantioselectivity. This process is vital for creating chiral building blocks used in pharmaceutical synthesis (Batsanov et al., 2007).

Boronic Ester Stability and Reactivity

Research on the stability and reactivity of pinanediol-boronic acid esters in aqueous media reveals insights into the relative stability of trigonal and tetrahedral boronate esters. The findings challenge traditional views on ester stability, providing a deeper understanding of their behavior in synthetic chemistry applications (Martínez-Aguirre et al., 2020).

Recycling and Deprotection Strategies

A practical synthesis approach for l-valyl-pyrrolidine-(2R)-boronic acid demonstrates efficient recycling of the costly chiral auxiliary (+)-pinanediol. This process not only highlights the economic aspect of synthetic chemistry but also the importance of sustainable practices in the laboratory (Gibson et al., 2002).

Homogeneous Catalysis in CO2 Reduction

The application of boronic compounds in catalysis is exemplified by the use of a well-defined copper(I) boryl complex for the rapid and quantitative deoxygenation of CO2, affording CO and the borate complex. This research underscores the potential of boronic compounds in addressing environmental challenges and advancing green chemistry (Laitar et al., 2005).

properties

IUPAC Name

(1R)-2-phenyl-1-[(1S,2S,6R,8S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26BNO2.ClH/c1-17(2)13-10-14(17)18(3)15(11-13)21-19(22-18)16(20)9-12-7-5-4-6-8-12;/h4-8,13-16H,9-11,20H2,1-3H3;1H/t13-,14-,15+,16-,18-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRPMGWYFYLFMY-SKAYQWHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C)[C@H](CC4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30719330
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Borophe-(+)-pinanediol-hcl

CAS RN

178455-03-3
Record name (1R)-2-Phenyl-1-[(3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30719330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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